5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of nitro and phenyl groups in the structure of this compound makes it an interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination
Major Products Formed
Reduction: 5-(2-Aminophenyl)-4-phenyl-1,3-oxazole
Oxidation: 5-(2-Nitrosophenyl)-4-phenyl-1,3-oxazole
Substitution: 5-(2-Nitrophenyl)-4-(4-nitrophenyl)-1,3-oxazole (nitration product)
Scientific Research Applications
5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Nitrophenyl)-2-furoic acid
- 5-(4-Nitrophenyl)furan-2-carboxylic acid
- 5-(2-Nitrophenyl)-2-thiophene carboxylic acid
Uniqueness
5-(2-Nitrophenyl)-4-phenyl-1,3-oxazole is unique due to the presence of both nitro and phenyl groups in the oxazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
959977-84-5 |
---|---|
Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
5-(2-nitrophenyl)-4-phenyl-1,3-oxazole |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)13-9-5-4-8-12(13)15-14(16-10-20-15)11-6-2-1-3-7-11/h1-10H |
InChI Key |
GUGSMAJSTFOQIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=N2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.